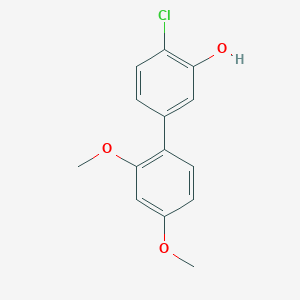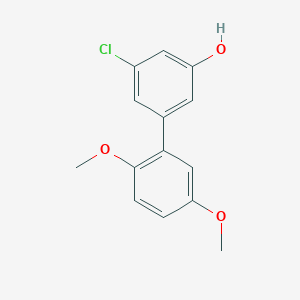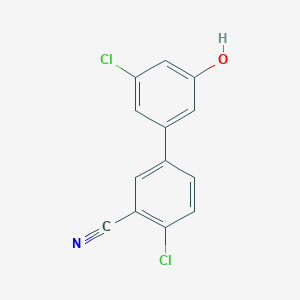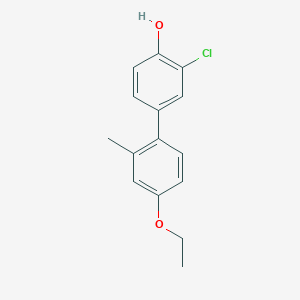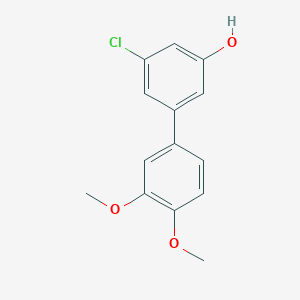
2-Chloro-5-(3,5-dimethoxyphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(3,5-dimethoxyphenyl)phenol, 95% (2C5DMPP) is an organic compound with a molecular formula of C10H10ClO3. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 136-138 °C. 2C5DMPP has been widely used in various scientific research applications due to its unique properties and potential applications.
Scientific Research Applications
2-Chloro-5-(3,5-dimethoxyphenyl)phenol, 95% has been used in various scientific research applications due to its unique properties and potential applications. It has been used as a reagent in organic synthesis and as a catalyst in the production of pharmaceuticals. It has also been used to study the effects of certain drugs on the human body. Furthermore, it has been used in the development of new materials for medical applications, such as tissue engineering and drug delivery.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3,5-dimethoxyphenyl)phenol, 95% is not fully understood. However, it is believed to act as a reducing agent, which can reduce the oxidation potential of certain compounds. This reduction can lead to the formation of new compounds or the alteration of existing compounds, which can then be used in various scientific research applications.
Biochemical and Physiological Effects
2-Chloro-5-(3,5-dimethoxyphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, it has been found to reduce the activity of certain enzymes, such as cytochrome P450. It has also been shown to have an inhibitory effect on the growth of certain bacteria. Furthermore, it has been found to have an anti-inflammatory effect on the human body.
Advantages and Limitations for Lab Experiments
The use of 2-Chloro-5-(3,5-dimethoxyphenyl)phenol, 95% in laboratory experiments has several advantages. It is relatively inexpensive, easy to obtain, and can be used in a wide variety of scientific research applications. However, it is important to note that 2-Chloro-5-(3,5-dimethoxyphenyl)phenol, 95% can be toxic if not handled properly. Therefore, it is important to use caution when handling and using 2-Chloro-5-(3,5-dimethoxyphenyl)phenol, 95% in laboratory experiments.
Future Directions
There are several potential future directions for the use of 2-Chloro-5-(3,5-dimethoxyphenyl)phenol, 95% in scientific research. It could be used to study the effects of certain drugs on the human body, as well as to develop new materials for medical applications, such as tissue engineering and drug delivery. Additionally, it could be used to study the biochemical and physiological effects of certain compounds on the human body. Furthermore, it could be used to study the effects of certain environmental pollutants on the human body. Finally, it could be used to develop new catalysts for organic synthesis.
Synthesis Methods
2-Chloro-5-(3,5-dimethoxyphenyl)phenol, 95% can be synthesized by a two-step process. The first step involves the reaction of 3-chloro-5-methoxybenzaldehyde with 3,5-dimethoxybenzyl alcohol in the presence of sodium hydroxide to form a condensation product. The second step involves the oxidation of the condensation product with potassium permanganate to form 2-Chloro-5-(3,5-dimethoxyphenyl)phenol, 95%.
properties
IUPAC Name |
2-chloro-5-(3,5-dimethoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO3/c1-17-11-5-10(6-12(8-11)18-2)9-3-4-13(15)14(16)7-9/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPKYUQROCJQSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=C(C=C2)Cl)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686057 |
Source


|
| Record name | 4-Chloro-3',5'-dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3,5-dimethoxyphenyl)phenol | |
CAS RN |
1261902-50-4 |
Source


|
| Record name | 4-Chloro-3',5'-dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

